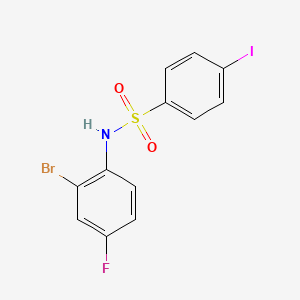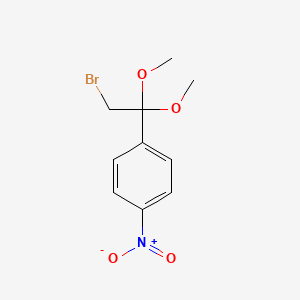
1-(2-Bromo-1,1-dimethoxyethyl)-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-1,1-dimethoxyethyl)-4-nitrobenzene is an organic compound with the molecular formula C10H12BrNO4 It is characterized by the presence of a bromine atom, two methoxy groups, and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1,1-dimethoxyethyl)-4-nitrobenzene typically involves the bromination of 1,1-dimethoxyethane followed by nitration. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the bromination process. The nitration step involves the use of a nitrating mixture, typically composed of concentrated sulfuric acid and nitric acid, to introduce the nitro group onto the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromo-1,1-dimethoxyethyl)-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Substitution: Formation of 1-(2-Hydroxy-1,1-dimethoxyethyl)-4-nitrobenzene or 1-(2-Amino-1,1-dimethoxyethyl)-4-nitrobenzene.
Reduction: Formation of 1-(2-Bromo-1,1-dimethoxyethyl)-4-aminobenzene.
Oxidation: Formation of 1-(2-Bromo-1,1-dimethoxyethyl)-4-nitrobenzaldehyde or 1-(2-Bromo-1,1-dimethoxyethyl)-4-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
1-(2-Bromo-1,1-dimethoxyethyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-1,1-dimethoxyethyl)-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromine atom and nitro group can participate in electrophilic and nucleophilic reactions, respectively, while the methoxy groups can undergo oxidation or substitution. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
1-(2-Bromo-1,1-dimethoxyethyl)-4-nitrobenzene can be compared with similar compounds such as:
1-(2-Bromo-1,1-dimethoxyethyl)-4-fluorobenzene: Similar structure but with a fluorine atom instead of a nitro group, leading to different reactivity and applications.
1-(2-Bromo-1,1-dimethoxyethyl)-3-nitrobenzene: Positional isomer with the nitro group at the meta position, affecting its chemical properties and reactivity.
1-(2-Bromo-1,1-dimethoxyethyl)-4-chlorobenzene:
Propiedades
Número CAS |
828935-07-5 |
|---|---|
Fórmula molecular |
C10H12BrNO4 |
Peso molecular |
290.11 g/mol |
Nombre IUPAC |
1-(2-bromo-1,1-dimethoxyethyl)-4-nitrobenzene |
InChI |
InChI=1S/C10H12BrNO4/c1-15-10(7-11,16-2)8-3-5-9(6-4-8)12(13)14/h3-6H,7H2,1-2H3 |
Clave InChI |
GREJCBRUFCLPNN-UHFFFAOYSA-N |
SMILES canónico |
COC(CBr)(C1=CC=C(C=C1)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,7-Bis(5'-hexyl[2,2'-bithiophen]-5-yl)-9H-fluoren-9-one](/img/structure/B14224592.png)
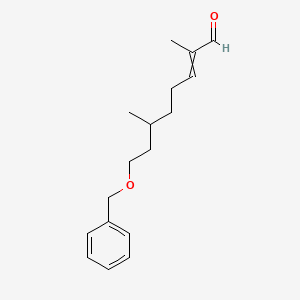
![2-[6-(2,4,6-Trichlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14224606.png)
![[3-Amino-5-(4-octylphenyl)pent-1-en-1-yl]phosphonic acid](/img/structure/B14224610.png)
![N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B14224613.png)
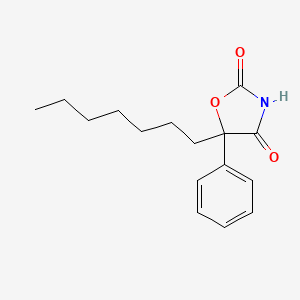
![N-[2-(5-methylpyridin-2-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14224635.png)
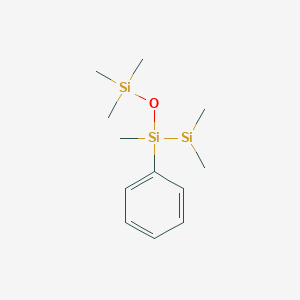

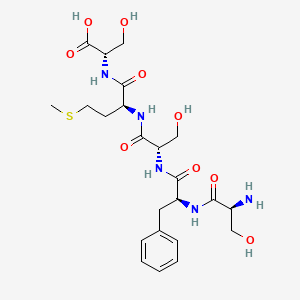
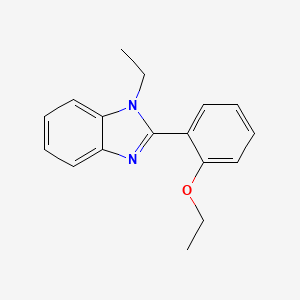
![1-Fluoro-2-[(methylselanyl)methyl]benzene](/img/structure/B14224655.png)
